Petrobactin sulfonate

CAS No.:

Cat. No.: VC1878411

Molecular Formula: C34H50N6O14S

Molecular Weight: 798.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H50N6O14S |

|---|---|

| Molecular Weight | 798.9 g/mol |

| IUPAC Name | 2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-4-[4-[3-[(3,4-dihydroxy-2-sulfobenzoyl)amino]propylamino]butylamino]-2-hydroxy-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C34H50N6O14S/c41-24-9-7-22(19-26(24)43)31(47)39-17-5-13-35-11-1-3-15-37-27(44)20-34(51,33(49)50)21-28(45)38-16-4-2-12-36-14-6-18-40-32(48)23-8-10-25(42)29(46)30(23)55(52,53)54/h7-10,19,35-36,41-43,46,51H,1-6,11-18,20-21H2,(H,37,44)(H,38,45)(H,39,47)(H,40,48)(H,49,50)(H,52,53,54) |

| Standard InChI Key | QBIVVKGXMPVSSY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)NCCCNCCCCNC(=O)CC(CC(=O)NCCCCNCCCNC(=O)C2=C(C(=C(C=C2)O)O)S(=O)(=O)O)(C(=O)O)O)O)O |

Introduction

Chemical Structure and Properties

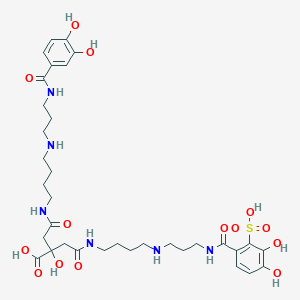

Petrobactin sulfonate is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C34H50N6O14S |

| Molecular Weight | 798.9 g/mol |

| IUPAC Name | 2-[2-[4-[3-[(3,4-dihydroxybenzoyl)amino]propylamino]butylamino]-2-oxoethyl]-4-[4-[3-[(3,4-dihydroxy-2-sulfobenzoyl)amino]propylamino]butylamino]-2-hydroxy-4-oxobutanoic acid |

The structure of petrobactin sulfonate was elucidated from spectral data, which resulted in a revision of the NMR assignments of petrobactin . The compound features a sulfonated 3,4-dihydroxy aromatic ring, which distinguishes it from the non-sulfonated parent compound petrobactin . This sulfonate group provides enhanced solubility and stability in aqueous environments, particularly in the high-salt conditions typical of marine ecosystems .

The primary chemical reaction involving petrobactin sulfonate is its ability to chelate ferric ions (Fe(III)), forming a stable complex essential for the transport and bioavailability of iron to bacteria . This chelation process involves the formation of a complex between the siderophore and iron, which is crucial for microbial growth and survival in iron-limited environments.

Discovery and Isolation

Petrobactin sulfonate was first reported in 2004 by researchers who isolated it from cultures of the oil-degrading marine bacterium Marinobacter hydrocarbonoclasticus . The discovery was published in the Journal of Natural Products, where it was described as "the first marine siderophore containing a sulfonated 3,4-dihydroxy aromatic ring" .

The isolation procedure typically involves culturing Marinobacter hydrocarbonoclasticus and extracting the siderophore from the culture medium. According to published methodologies, the concentrated solution is further purified by reversed-phase high-pressure liquid chromatography (RP-HPLC) using a preparative Vydac C4 column. Compounds are eluted with a linear gradient from 100% solvent A (0.05% trifluoroacetic acid in doubly deionized water) to 75% solvent A—25% B (0.05% trifluoroacetic acid in acetonitrile) over 25 minutes .

Researchers have also identified a disulfonated variant, petrobactin-(SO3)2, which has an m/z of 879, consistent with disulfonated petrobactin. This compound is produced in very small quantities and was characterized by tandem mass spectrometry .

Biological Function and Ecological Role

Petrobactin sulfonate exhibits significant biological activity primarily related to its function as a siderophore. Its ability to sequester iron allows bacteria to thrive in iron-limited environments, which is crucial for both the survival of the producing organism and its ecological interactions, particularly in hydrocarbon degradation processes .

The unique structural features of petrobactin sulfonate, including its sulfonate group, confer advantages in solubility and stability compared to other siderophores, making it particularly effective under marine conditions . This is especially important in marine environments where iron availability is often extremely limited despite its abundance in Earth's crust, due to the low solubility of iron(III) in oxygenated seawater.

In Marinobacter hydrocarbonoclasticus, which is known for its ability to degrade hydrocarbons, petrobactin sulfonate likely plays a crucial role in enabling the bacterium to acquire sufficient iron to support metabolic processes involved in hydrocarbon degradation, highlighting the ecological importance of this compound in marine ecosystems and potentially in bioremediation processes.

Comparison with Related Siderophores

Petrobactin sulfonate differs from its parent compound, petrobactin, primarily by the presence of a sulfonate group on one of its 3,4-dihydroxy aromatic rings. Petrobactin itself is notable for containing the rare 3,4-isomer of dihydroxybenzoic acid (3,4-DHBA), which distinguishes it from most catechol siderophores such as bacillibactin and enterobactin that use 2,3-DHBA as a biosynthetic subunit .

This difference is significant because siderocalin, a factor involved in human innate immunity, can sequester ferric siderophores bearing the more typical 2,3-DHBA moiety, thereby impeding uptake of iron by pathogenic bacteria. In contrast, the unusual 3,4-DHBA component of petrobactin renders the siderocalin system incapable of obstructing bacterial iron uptake, giving petrobactin-producing pathogens such as Bacillus anthracis an advantage during infection .

While petrobactin is primarily associated with pathogenic bacteria like Bacillus anthracis, petrobactin sulfonate has been identified in the marine bacterium Marinobacter hydrocarbonoclasticus, suggesting different evolutionary adaptations of similar siderophore structures across diverse bacterial species and environments.

Research Applications and Future Directions

Research on petrobactin sulfonate focuses on its binding affinity with various metal ions and its competitive dynamics with other siderophores. Studies indicate that petrobactin sulfonate has a high affinity for ferric ions, making it effective under low-iron conditions typical of marine environments .

The time-dependence of mono- and di-sulfonation during bacterial growth is an area of ongoing research interest, as is the elucidation of the biosynthetic pathway for sulfonation . Additionally, researchers are investigating the stability constants of petrobactin sulfonate and its disulfonated variant to better understand their iron-binding properties under different environmental conditions.

Future research directions may include:

-

Elucidation of the specific enzymes responsible for the sulfonation of petrobactin

-

Investigation of the ecological distribution of petrobactin sulfonate-producing bacteria in marine environments

-

Exploration of potential applications in biotechnology and environmental science, particularly in understanding and manipulating microbial communities in marine environments

-

Assessment of the potential role of petrobactin sulfonate-producing bacteria in bioremediation of marine oil spills

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume